molecular formula C10H6O2S B8677370 Benzo[b]thiophene-2,3-dicarboxaldehyde

Benzo[b]thiophene-2,3-dicarboxaldehyde

Cat. No.: B8677370
M. Wt: 190.22 g/mol
InChI Key: VTZUYVQTGCJXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-2,3-dicarboxaldehyde (CAS: N/A; PubChem CID: 227328) is a heteroaromatic dialdehyde featuring a fused benzene-thiophene ring system with aldehyde groups at the 2- and 3-positions. This compound serves as a versatile precursor in organic synthesis, particularly in annulation reactions to generate functionalized heterocycles such as benzo[b]thiophene-5,6-dicarboximides. Its reactivity stems from the electron-deficient thiophene core and the electrophilic aldehyde groups, enabling applications in photophysical materials, bioconjugation tools, and coordination chemistry.

Properties

Molecular Formula

C10H6O2S

Molecular Weight

190.22 g/mol

IUPAC Name

1-benzothiophene-2,3-dicarbaldehyde

InChI

InChI=1S/C10H6O2S/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-6H

InChI Key

VTZUYVQTGCJXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-formylthiophene with a suitable base can lead to the formation of 1-benzothiophene-2,3-dicarbaldehyde . Another method involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates in a one-step intermolecular manner .

Industrial Production Methods: Industrial production of 1-benzothiophene-2,3-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-2,3-dicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 1-Benzothiophene-2,3-dicarboxylic acid.

    Reduction: 1-Benzothiophene-2,3-dimethanol.

    Substitution: Halogenated benzothiophene derivatives.

Mechanism of Action

The mechanism by which 1-benzothiophene-2,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

  • Benzo[b]thiophene-3-carboxaldehyde (CAS: N/A; PubChem CID: 227328):

    • Differs in the position of the aldehyde group (3-position vs. 2,3-dicarboxaldehyde).
    • Primarily used in small-molecule synthesis (e.g., indolizines via tandem reactions), lacking the bifunctional reactivity of the dicarboxaldehyde.
  • Benzo[b]thiophene-2,3-dione (Thioisatin) (CAS: 493-57-2):

    • Replaces aldehyde groups with ketones, altering electronic properties.
    • Undergoes [4+2] photocycloaddition with alkenes, contrasting with the dicarboxaldehyde’s propensity for annulation or cross-linking.
    • Key intermediate for antiinflammatory agents.

Analogous Thiophene Derivatives

  • Thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) (2,3BTSTCH2):

    • Forms stable metal complexes (Ni(II), Cu(II), Cd(II)) with antifungal activity.
    • Demonstrates unsymmetrical coordination modes in nickel complexes, unlike the dicarboxaldehyde’s role in cross-linkers.
  • Phthaldialdehyde: Aromatic dialdehyde with higher non-specific reactivity in bioconjugation. Substitution with thiophene-2,3-dicarboxaldehyde reduces background noise in kinase-substrate cross-linking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.